3-methyl-2,5-dithiophen-2-ylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-2,5-dithiophen-2-ylthiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing one sulfur atom. This particular compound is characterized by the presence of two thiophene rings substituted with methyl and dithiophenyl groups. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2,5-dithiophen-2-ylthiophene can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the desired application and the availability of starting materials. Industrial processes may also involve the use of catalysts and advanced purification techniques to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
3-methyl-2,5-dithiophen-2-ylthiophene undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where substituents on the thiophene ring can be replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
3-methyl-2,5-dithiophen-2-ylthiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 3-methyl-2,5-dithiophen-2-ylthiophene depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. For example, thiophene derivatives have been shown to inhibit certain enzymes involved in inflammation and oxidative stress . The exact molecular pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethylthiophene: Another thiophene derivative with similar structural features.
2,5-dithiophen-2-ylthiophene: Lacks the methyl group but has similar electronic properties.
3-methylthiophene: A simpler thiophene derivative with only one methyl group.
Uniqueness
3-methyl-2,5-dithiophen-2-ylthiophene is unique due to the presence of both methyl and dithiophenyl groups, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications in material science and medicinal chemistry .
Properties
Molecular Formula |
C13H10S3 |
---|---|
Molecular Weight |
262.4 g/mol |
IUPAC Name |
3-methyl-2,5-dithiophen-2-ylthiophene |
InChI |
InChI=1S/C13H10S3/c1-9-8-12(10-4-2-6-14-10)16-13(9)11-5-3-7-15-11/h2-8H,1H3 |
InChI Key |
FIXGRQIXFVIPSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)C2=CC=CS2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.